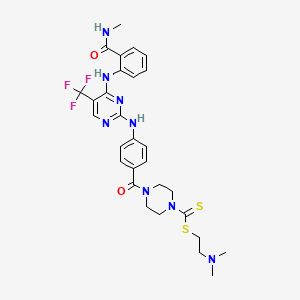
FAK inhibitor 2
Descripción general
Descripción
FAK inhibitor 2 is a useful research compound. Its molecular formula is C29H33F3N8O2S2 and its molecular weight is 646.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality FAK inhibitor 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FAK inhibitor 2 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research and Therapy
- FAK in Cancer Mechanisms : Focal Adhesion Kinase (FAK) is implicated in the progression and metastasis of several advanced-stage solid cancers. It influences tumor and stromal cell biology, affecting cell movement, invasion, survival, gene expression, and cancer stem cell self-renewal. FAK inhibitors, including FAK inhibitor 2, have shown potential in decreasing tumor growth and metastasis in preclinical models and exhibit clinical activity with limited adverse events (Sulzmaier, Jean, & Schlaepfer, 2014).
- Targeting FAK for Cancer Treatment : FAK's role in regulating cell proliferation, migration, and apoptosis positions it as a vital target in cancer therapy. Research indicates that FAK inhibitors can be effective anticancer agents, potentially overcoming chemoresistance and enhancing the efficacy of antiangiogenic drugs (Schultze & Fiedler, 2010).
- Combination Therapies : FAK inhibitors' greatest potential may lie in combination therapies. They could reverse failures of other chemotherapies or targeted therapies and enhance immune-based treatments for solid tumors (Dawson et al., 2021).
Drug Discovery and Molecular Studies
- Novel Inhibitors and Drug Discovery : The discovery of new FAK inhibitors, such as FAK inhibitor 2, is significant in developing anticancer therapies. Recent studies focus on identifying compounds with specific targeting abilities and favorable pharmacokinetics (Lv et al., 2018).
- FAK Structure and Function in Therapeutics : Understanding the structure and biological function of FAK is crucial in anticancer drug discovery. Current clinical trials are exploring various FAK inhibitors' efficacy, including their ability to induce tumor regression (Pang et al., 2021).
Mechanistic Insights and Therapeutic Applications
- FAK in Tumor Microenvironment : FAK's role in the tumor microenvironment, particularly in endothelial cells, is a critical area of study. It influences chemosensitivity and could be a major regulator of therapeutic response in cancer treatment (Roy-Luzarraga & Hodivala-Dilke, 2016).
- FAK Inhibition in Ovarian Carcinoma : Studies show that FAK inhibitors like TAE226 can significantly reduce tumor burden in ovarian carcinoma models, indicating their potential as effective therapeutic agents (Halder et al., 2007).
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPCEEZGHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33F3N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FAK inhibitor 2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



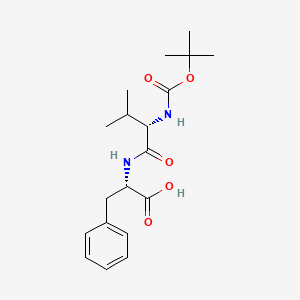
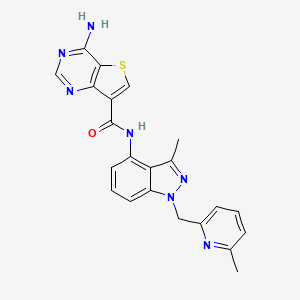
![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
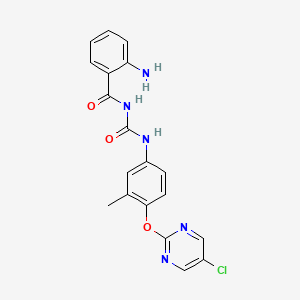
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)
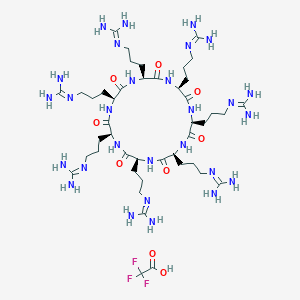


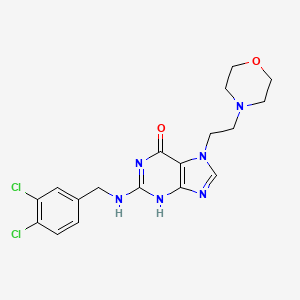
![2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide](/img/structure/B8107588.png)
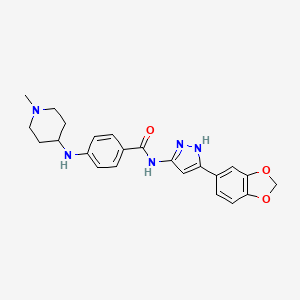
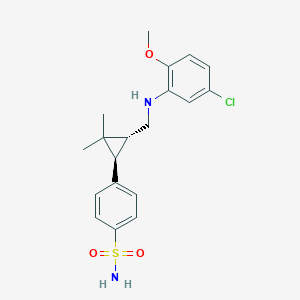
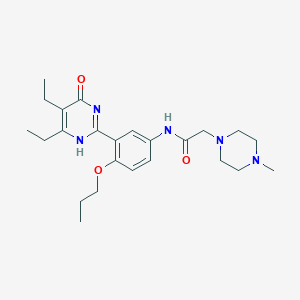
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)